Product packaging for L-ALLO-ISOLEUCINE (13C6)(Cat. No.:)

L-ALLO-ISOLEUCINE (13C6)

Cat. No.: B1580320
M. Wt: 137.13
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-ALLO-ISOLEUCINE (13C6) is a stable isotope-labeled analog of L-alloisoleucine, a branched-chain amino acid that is a key diagnostic marker for Maple Syrup Urine Disease (MSUD). In this disorder, the activity of the branched-chain 2-oxo acid dehydrogenase complex is impaired, leading to the characteristic accumulation of L-alloisoleucine and other metabolites in plasma . This compound is an essential tool for in vivo metabolic studies, allowing researchers to trace the pathway of L-alloisoleucine formation. Research indicates that L-alloisoleucine is formed from L-isoleucine via transamination to (S)-3-methyl-2-oxopentanoate (KMV), which then undergoes epimerization to its (R)-enantiomer. The (R)-3-methyl-2-oxopentanoate is subsequently retransaminated to form L-alloisoleucine . With a chemical purity of 98% and high isotopic enrichment (97-99%), this product is supplied by Cambridge Isotope Laboratories and is intended for research applications only . It is particularly valuable for kinetic studies, investigating branched-chain amino acid metabolism, and advancing our understanding of the biochemical mechanisms underlying MSUD.

Properties

Molecular Weight

137.13

Purity

98%

Origin of Product

United States

Methodological Frameworks Employing L Allo Isoleucine 13c6 in Metabolic Studies

Principles of Stable Isotope Tracing with 13C6-Labeled Compounds

Stable isotope tracing is a powerful technique used to follow the journey of atoms through metabolic pathways. youtube.comchempep.com The fundamental principle involves introducing a molecule, in this case, L-allo-isoleucine, in which some of its standard carbon-12 (¹²C) atoms have been replaced with the heavier, non-radioactive carbon-13 (¹³C) isotope. eurisotop.com Since the chemical properties of a molecule are primarily determined by its electron configuration, the substitution with a stable isotope does not significantly alter its biochemical behavior. biorxiv.org As the ¹³C-labeled L-allo-isoleucine is metabolized by the cell, the ¹³C atoms are incorporated into various downstream metabolites. By tracking the distribution and incorporation of these heavy isotopes, researchers can elucidate metabolic pathways, quantify the flow of metabolites (flux), and understand how different pathways contribute to cellular functions. youtube.comresearchgate.net This methodology offers a dynamic view of metabolism that is not achievable by simply measuring the static concentrations of metabolites. eurisotop.com

For stable isotope tracing studies to yield accurate and reliable results, the isotopic enrichment and chemical purity of the tracer, such as L-allo-isoleucine (13C6), are of paramount importance. Isotopic enrichment refers to the percentage of the tracer molecule that contains the stable isotope. Commercially available stable isotope-labeled amino acids often have high isotopic purity, which is crucial for metabolic studies. ckisotopes.com High enrichment ensures a strong signal from the labeled molecules, making it easier to detect their incorporation into downstream metabolites, even at low concentrations.

Chemical purity is equally critical, as contaminants can interfere with the metabolic processes being studied or with the analytical detection methods. Suppliers of L-allo-isoleucine (13C6) typically provide a certificate of analysis detailing both the isotopic enrichment and the chemical purity of the compound. These products are often tested to meet high specifications to ensure they are suitable for metabolic research. ckisotopes.com

PropertySpecification
Isotopic EnrichmentTypically ≥98% for 13C
Chemical PurityGenerally ≥95%

The design of a tracer study using L-allo-isoleucine (13C6) depends on the specific research question being addressed. Key considerations include the choice between steady-state and dynamic labeling approaches, as well as the methods for tracer delivery and incubation. The selection of the appropriate isotopic tracer is also a critical factor that influences the precision of metabolic flux estimation. nih.govresearchgate.net

Steady-State Labeling: In this approach, the biological system is exposed to the ¹³C-labeled tracer for a duration sufficient to achieve isotopic equilibrium. nih.gov This means that the rate of incorporation of the ¹³C label into the metabolite pools is balanced by the rate of turnover, resulting in a constant level of isotopic enrichment over time. nih.govmdpi.com Steady-state labeling is particularly useful for determining the relative contributions of different pathways to the production of a specific metabolite. nih.gov However, it is important to ensure that the system is also in a metabolic steady state, where the concentrations of metabolites and the rates of metabolic reactions are constant. nih.govmdpi.com

Dynamic Labeling: This approach involves monitoring the incorporation of the ¹³C label into metabolites over a time course. nih.gov Dynamic labeling provides information about the rates of metabolic fluxes, as the speed at which the label appears in different metabolites is directly related to the activity of the enzymatic reactions connecting them. nih.gov This method is particularly powerful for understanding how metabolic pathways respond to perturbations or changes in environmental conditions. nih.gov The time required to reach isotopic steady state can vary from minutes for pathways like glycolysis to several hours for the TCA cycle intermediates. nih.gov

The delivery of L-allo-isoleucine (13C6) to the biological system must be carefully controlled to ensure consistent and reproducible results. For in vitro studies, such as those involving cell cultures, a common practice is to replace the standard culture medium with a specially formulated medium that contains the ¹³C-labeled tracer. ucla.edu It is often recommended to use a medium that is free of the unlabeled version of the tracer to maximize the incorporation of the labeled compound. northwestern.edu

The incubation time is a critical parameter that depends on the chosen labeling strategy. For dynamic labeling studies, samples are collected at multiple time points to track the progression of label incorporation. ucla.edu For steady-state experiments, a single time point is typically used after a sufficiently long incubation period to ensure isotopic equilibrium has been reached. ucla.edu Following incubation, a rapid quenching of metabolic activity is necessary to preserve the isotopic labeling patterns in the metabolites for subsequent analysis. osti.gov

Experimental Design Strategies for L-ALLO-ISOLEUCINE (13C6) Tracer Studies

Analytical Platforms for Detection and Quantification of L-ALLO-ISOLEUCINE (13C6) and its Metabolites

After the labeling experiment, the next crucial step is the accurate detection and quantification of L-allo-isoleucine (13C6) and its ¹³C-labeled metabolites. Mass spectrometry (MS) has become the predominant analytical platform for this purpose due to its high sensitivity, selectivity, and ability to distinguish between isotopes based on their mass-to-charge ratio. nih.gov

Mass spectrometry-based techniques, often coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC), are instrumental in metabolomics and stable isotope tracing studies. nih.govresearchgate.net These platforms can provide detailed information on the distribution of ¹³C atoms within a molecule, which is essential for elucidating metabolic pathways. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. rwth-aachen.de For amino acids like L-allo-isoleucine, derivatization is typically required to make them amenable to GC analysis. ucdavis.edu GC-MS can provide information on the mass isotopomer distribution of metabolites, which can be used to calculate metabolic fluxes. nih.gov High-resolution GC-MS can also be employed to obtain positional information on the ¹³C labels within a molecule. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the analysis of a wide range of metabolites, including amino acids, in complex biological samples. lcms.cz It offers the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization. lcms.cz The separation of isobaric compounds, such as leucine (B10760876), isoleucine, and allo-isoleucine, which have the same mass, can be achieved through liquid chromatography before they are detected by the mass spectrometer. revvity.comrestek.commdpi.com Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, making it well-suited for quantifying low-abundance metabolites. revvity.com High-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap, is particularly beneficial for stable isotope tracing as it can distinguish between metabolites with very small mass differences, such as those labeled with different isotopes. nih.govresearchgate.net

Example of LC-MS/MS Parameters for Allo-Isoleucine Analysis
ParameterSettingReference
Ionization ModePositive Electrospray Ionization (ESI) revvity.com
MS/MS Transition (MRM)Specific precursor-to-product ion transitions for allo-isoleucine revvity.comshimadzu.de
LC ColumnReversed-phase or mixed-mode columns for separation of isomers lcms.czrestek.com
Mobile PhaseTypically a gradient of acetonitrile and water with additives like formic acid mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-ALLO-ISOLEUCINE (13C6) Isotope Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural and dynamic information about molecules. In the context of metabolic studies with L-allo-isoleucine (13C6), NMR is instrumental in determining the position of the 13C labels within metabolites, which is crucial for metabolic flux analysis and stereochemical assignments. nih.gov

13C NMR spectroscopy directly detects the 13C nucleus, providing information about the chemical environment of each carbon atom in a molecule. nih.gov When L-allo-isoleucine (13C6) is metabolized, the 13C labels are incorporated into various downstream metabolites. By analyzing the 13C NMR spectra of these metabolites, it is possible to determine the specific carbon positions that have been enriched with 13C. nih.gov

This positional information, known as isotopomer analysis, is fundamental to 13C metabolic flux analysis (13C-MFA). nih.govnih.gov Different metabolic pathways result in distinct patterns of 13C labeling in the products. By comparing the experimentally observed 13C labeling patterns with those predicted by metabolic models, the relative fluxes through different pathways can be quantified. nih.gov For example, the labeling pattern in glutamate, a key metabolite, can provide insights into the activity of the TCA cycle. nih.gov

Furthermore, 13C NMR is a powerful tool for the structural assignment of novel metabolites. The chemical shifts and coupling constants in a 13C NMR spectrum provide a unique fingerprint of a molecule's carbon skeleton, aiding in its identification. rsc.org

While 13C NMR provides information about the carbon backbone, 1H NMR spectroscopy, especially in conjunction with 13C labeling, is invaluable for stereochemical analysis. rsc.org The differentiation of diastereomers like L-isoleucine and L-allo-isoleucine can be achieved by examining the chemical shifts and coupling constants of the α-proton in 1H NMR spectra. rsc.orgresearchgate.net

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful. A 1H-13C HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. nih.gov This allows for the unambiguous assignment of proton and carbon signals. For metabolites derived from L-allo-isoleucine (13C6), the presence of 13C labels can be used to selectively observe specific parts of the molecule and to measure heteronuclear coupling constants (J-couplings) between 1H and 13C nuclei. These coupling constants are sensitive to the stereochemistry of the molecule and can be used to determine the relative configuration of chiral centers. rsc.org

By analyzing the chemical shifts and coupling patterns in both 1H and 13C NMR spectra, and by utilizing 2D correlation experiments, a comprehensive stereochemical analysis of the metabolites of L-allo-isoleucine (13C6) can be performed. rsc.org

Computational and Mathematical Modeling for L-ALLO-ISOLEUCINE (13C6) Data Analysis

There is currently no publicly available research that describes the use of computational and mathematical models to analyze data derived from L-allo-isoleucine (13C6) tracing experiments. The development and application of such models are contingent on the use of the tracer in metabolic studies, for which there is no current evidence.

Metabolic Flux Analysis (MFA) Algorithms Utilizing L-ALLO-ISOLEUCINE (13C6) Tracing Data

Metabolic Flux Analysis (MFA) is a powerful technique that utilizes isotopic labeling data to quantify the rates of metabolic reactions within a cellular system. The selection of an appropriate isotopic tracer is critical for the successful application of MFA. While numerous studies have employed 13C-labeled glucose and other amino acids as tracers, there are no documented instances of MFA algorithms being specifically designed for, or applied to, data generated from L-allo-isoleucine (13C6) tracing. The unique metabolic role of L-allo-isoleucine as primarily a byproduct of L-isoleucine metabolism may limit its utility as a primary tracer for elucidating central metabolic pathways.

Isotopic Network Reconstruction from L-ALLO-ISOLEUCINE (13C6) Experiments

Isotopic network reconstruction involves mapping the flow of labeled atoms through a metabolic network to understand pathway connectivity and activity. This process is fundamentally dependent on experimental data from isotopic tracer studies. As there are no published studies that have used L-allo-isoleucine (13C6) as a tracer to map metabolic networks, there is no information available on the reconstruction of such networks based on its isotopic labeling patterns.

Statistical Analysis of Isotope Abundance Data from L-ALLO-ISOLEUCINE (13C6) Studies

The statistical analysis of isotope abundance data is a critical step in interpreting the results of tracer experiments. This analysis helps to determine the significance of labeling patterns and to quantify metabolic fluxes with confidence. The absence of metabolic studies utilizing L-allo-isoleucine (13C6) as a tracer means that there are no specific statistical methodologies or findings to report for this compound.

Applications of L Allo Isoleucine 13c6 in Elucidating Biological Pathways

Investigation of Branched-Chain Amino Acid (BCAA) Metabolism Using L-ALLO-ISOLEUCINE (13C6)

L-allo-isoleucine (13C6) is instrumental in detailing the nuances of BCAA metabolic pathways, which are crucial for protein synthesis and energy homeostasis.

Transamination and Decarboxylation Pathways of L-Allo-Isoleucine and Isoleucine

The initial step in the catabolism of BCAAs is a reversible transamination reaction, followed by an irreversible oxidative decarboxylation. Studies comparing the metabolism of L-isoleucine and L-allo-isoleucine have revealed significant differences in their reaction rates.

In perfused rat hindlimb muscle, the rate of transamination for L-isoleucine is approximately five times higher than that of L-allo-isoleucine. Similarly, the subsequent decarboxylation of the resulting 2-oxo acid from L-isoleucine is about ten times faster than that from L-allo-isoleucine. This indicates that L-allo-isoleucine is a less readily metabolized isomer of isoleucine.

The transamination process involves the transfer of an amino group from the amino acid to an α-keto acid, a reaction catalyzed by branched-chain amino acid transaminases (BCATs). This reaction is crucial for nitrogen metabolism and the synthesis of other amino acids. The subsequent decarboxylation is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical regulatory point in BCAA catabolism. Impairment of this complex leads to the accumulation of BCAAs and their corresponding α-keto acids, as seen in Maple Syrup Urine Disease (MSUD).

Comparative Metabolic Rates of L-Isoleucine and L-Allo-Isoleucine in Rat Hindlimb Muscle

Metabolic ProcessL-Isoleucine Rate (nmol/min per g of muscle)L-Allo-Isoleucine Rate (nmol/min per g of muscle)Fold Difference
Apparent Transamination~17~3.4~5-fold higher for L-Isoleucine
2-Oxo Acid Decarboxylation~4~0.4~10-fold higher for L-Isoleucine

Interconversion Pathways of L-ALLO-ISOLEUCINE (13C6) and Related Amino Acids

L-allo-isoleucine is not a primary dietary amino acid but is formed endogenously through the metabolism of L-isoleucine. The use of isotopically labeled L-isoleucine, such as L-[1-13C]isoleucine, has been pivotal in understanding this interconversion.

The transamination of L-isoleucine produces the keto acid (S)-3-methyl-2-oxopentanoate. However, this process also results in the formation of its enantiomer, (R)-3-methyl-2-oxopentanoate, as an immediate byproduct. researchgate.net It is the subsequent retransamination of this (R)-enantiomer that is the primary route for the in vivo formation of L-allo-isoleucine. researchgate.netnih.gov This highlights a dynamic equilibrium and interconversion between the diastereomers of isoleucine, mediated by their corresponding keto acids.

In conditions like Maple Syrup Urine Disease (MSUD), where the BCKDH complex is deficient, the accumulation of branched-chain α-keto acids leads to a significant increase in the formation and plasma concentration of L-allo-isoleucine. nih.gov This makes L-allo-isoleucine a key diagnostic marker for MSUD. The ratio of plasma L-allo-isoleucine to L-isoleucine has been shown to correlate inversely with the residual activity of the BCKDH enzyme, providing a valuable in vivo measure of the severity of the metabolic defect. nih.gov

Tracing Carbon Flux through Central Metabolism Using L-ALLO-ISOLEUCINE (13C6)

The catabolism of branched-chain amino acids provides carbon skeletons that can enter central metabolic pathways. Theoretically, the 13C label from L-allo-isoleucine (13C6) could be used to trace carbon flux through these pathways, although direct experimental evidence for this specific tracer in these contexts is limited in the available research.

Contribution to Glucose and Glycolytic Pathways

Isoleucine is classified as both a glucogenic and a ketogenic amino acid. Its catabolism yields propionyl-CoA and acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, which can then be converted to oxaloacetate and contribute to gluconeogenesis, the synthesis of glucose. Therefore, the carbon skeleton of L-allo-isoleucine, following its conversion to these intermediates, has the potential to enter the gluconeogenic and subsequently the glycolytic pathways. While this metabolic fate is established for isoleucine, specific studies utilizing L-allo-isoleucine (13C6) to quantify carbon flux through glycolysis were not identified in the conducted research.

Tricarboxylic Acid (TCA) Cycle Activity Monitored with L-ALLO-ISOLEUCINE (13C6) Derivatives

The degradation products of isoleucine, and by extension L-allo-isoleucine, directly feed into the TCA cycle. Acetyl-CoA enters the cycle by condensing with oxaloacetate to form citrate, while propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate. This direct entry of carbon skeletons from BCAA catabolism into the TCA cycle is crucial for cellular energy production. The use of 13C-labeled L-allo-isoleucine would, in principle, allow for the monitoring of the entry and metabolism of its carbon within the TCA cycle. However, the existing literature from the search does not provide specific examples of L-allo-isoleucine (13C6) being employed to monitor TCA cycle activity.

Pentose (B10789219) Phosphate (B84403) Pathway Analysis via L-ALLO-ISOLEUCINE (13C6) Derived Carbon

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis and is essential for generating NADPH and the precursors for nucleotide synthesis. The entry of carbon from L-allo-isoleucine into the PPP would be indirect, likely occurring through the conversion of its catabolic products into glycolytic intermediates such as glucose-6-phosphate or fructose-6-phosphate. While tracers like 13C-labeled glucose are commonly used to analyze PPP flux, the application of L-allo-isoleucine (13C6) for this purpose has not been documented in the reviewed scientific literature.

Lipid Synthesis and Breakdown Pathways Explored with L-ALLO-ISOLEUCINE (13C6)

L-ALLO-ISOLEUCINE (13C6) is an invaluable tool for investigating the intricate balance between lipid synthesis and degradation. As a branched-chain amino acid, its catabolism yields key intermediates that directly fuel both anabolic and catabolic lipid pathways. By tracing the ¹³C label, researchers can quantify the contribution of allo-isoleucine to these processes and understand how they are regulated.

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily acetyl-CoA. The catabolism of L-allo-isoleucine produces both acetyl-CoA and propionyl-CoA. When L-ALLO-ISOLEUCINE (13C6) is introduced into a biological system, its breakdown results in ¹³C-labeled acetyl-CoA. This labeled acetyl-CoA can then enter the DNL pathway, where it is incorporated into newly synthesized fatty acids, such as palmitate.

By measuring the ¹³C enrichment in the resulting fatty acid pool, researchers can determine the extent to which L-allo-isoleucine contributes to DNL. This isotopic labeling strategy allows for the precise quantification of metabolic flux through the lipogenesis pathway, revealing how different nutrient sources are utilized for fat storage. nih.govsigmaaldrich.com For instance, observing a high incorporation of ¹³C into palmitate after administering the tracer would indicate a significant channeling of allo-isoleucine carbons toward lipid synthesis.

Table 1: Illustrative Data on ¹³C Incorporation into Palmitate from L-ALLO-ISOLEUCINE (13C6)

Experimental ConditionTracer Administered¹³C Enrichment in Palmitate (MPE*)Interpretation
ControlL-ALLO-ISOLEUCINE (13C6)5.2%Baseline contribution of allo-isoleucine to de novo lipogenesis.
High Carbohydrate DietL-ALLO-ISOLEUCINE (13C6)2.8%Downregulation of amino acid contribution to lipogenesis as glucose becomes the primary carbon source.
Ketogenic DietL-ALLO-ISOLEUCINE (13C6)15.7%Upregulation of ketogenic amino acid catabolism for energy and lipid synthesis.

*MPE: Mole Percent Excess. Data are hypothetical and for illustrative purposes.

Fatty acid oxidation (FAO), or beta-oxidation, is the catabolic process by which fatty acids are broken down to produce acetyl-CoA, a primary fuel for the tricarboxylic acid (TCA) cycle. The metabolism of L-ALLO-ISOLEUCINE (13C6) generates ¹³C-labeled acetyl-CoA and propionyl-CoA, the latter of which is converted to succinyl-CoA. Both of these molecules are critical intermediates that enter the TCA cycle.

Elucidating Biosynthetic Origins of Natural Products and Metabolites with L-ALLO-ISOLEUCINE (13C6)

L-allo-isoleucine is a nonproteinogenic amino acid, meaning it is not one of the 20 common amino acids used to build proteins, but it is a key structural component of many biologically active natural products, particularly in microbes. researchgate.netfao.org The use of L-ALLO-ISOLEUCINE (13C6) in feeding studies is a definitive method to confirm its role as a direct precursor and to map the biosynthetic pathways of complex molecules.

Research has shown that L-allo-isoleucine is biosynthesized from the common amino acid L-isoleucine. researchgate.netfao.org This transformation is catalyzed by a unique two-enzyme system, consisting of an aminotransferase and an isomerase, which has been identified in the biosynthetic pathways of antibiotics like desotamide (B65381) and marformycin produced by Streptomyces bacteria. researchgate.netfao.orgnih.gov

In these studies, gene inactivation experiments were crucial. When the genes for the isomerase enzyme (e.g., dsaE or mfnH) were deleted, the production of L-allo-isoleucine-containing natural products was completely stopped. researchgate.netfao.org Conversely, deleting the aminotransferase genes (dsaD or mfnO) led to a significant drop in the production of these compounds. researchgate.netfao.org Feeding experiments with ¹³C-labeled L-isoleucine would demonstrate its conversion and incorporation into the final natural product, confirming the pathway. Similarly, providing L-ALLO-ISOLEUCINE (13C6) to a mutant strain unable to synthesize it could rescue production and result in a ¹³C-labeled natural product, definitively proving its role as an intermediate.

Table 2: Research Findings on the Biosynthesis of L-allo-Isoleucine in Natural Products

Natural ProductProducing OrganismEnzyme PairGene Inactivation ResultReference
DesotamideStreptomyces scopuliridisDsaD (Aminotransferase) / DsaE (Isomerase)ΔdsaD: Significantly diminished production. ΔdsaE: Complete abolition of production. researchgate.netfao.org
MarformycinStreptomyces drozdowicziiMfnO (Aminotransferase) / MfnH (Isomerase)ΔmfnO: Significantly diminished production. ΔmfnH: Complete abolition of production. researchgate.netfao.org

These findings highlight how stable isotope tracers like L-ALLO-ISOLEUCINE (13C6) are indispensable for confirming biosynthetic hypotheses derived from genetic studies, providing a complete picture of how microorganisms construct complex and medicinally relevant molecules. researchgate.net

Biological Systems and Models for L Allo Isoleucine 13c6 Tracer Research

In Vitro Cellular Models for L-ALLO-ISOLEUCINE (13C6) Metabolic Studies

In vitro cellular models are fundamental tools for dissecting the cellular and molecular mechanisms of L-allo-isoleucine metabolism. These systems allow for controlled experimental conditions to trace the biotransformation of labeled compounds.

Immortalized cell lines are a valuable resource for metabolic research due to their unlimited proliferative capacity and genetic homogeneity. While specific studies employing L-ALLO-ISOLEUCINE (13C6) as a tracer in these cell lines are not widely reported, the metabolism of branched-chain amino acids (BCAAs), including the formation of L-allo-isoleucine, is an active area of investigation. For instance, studies on Maple Syrup Urine Disease (MSUD) have utilized fibroblast cell lines from patients to investigate the impaired metabolism of BCAAs and the resultant accumulation of metabolites like L-allo-isoleucine.

In such experiments, 13C-labeled L-isoleucine is often used as a precursor to track its conversion to L-allo-isoleucine. This approach helps to elucidate the enzymatic pathways and metabolic fluxes related to BCAA catabolism. The use of immortalized cell lines allows for reproducible, high-throughput screening of factors that may influence L-allo-isoleucine metabolism.

Table 1: Application of Immortalized Cell Lines in BCAA Metabolism Research Relevant to L-allo-isoleucine

Cell Line TypeResearch FocusKey Findings
Human Fibroblasts (MSUD)Branched-chain amino acid catabolismDemonstrated the accumulation of L-allo-isoleucine from L-isoleucine in cells with deficient branched-chain α-keto acid dehydrogenase complex activity.
Chinese Hamster Ovary (CHO)Recombinant protein production and metabolismIdentified L-allo-isoleucine as a metabolic byproduct, with its formation traced from 13C-labeled L-isoleucine.
Human Cancer Cell LinesCancer metabolism and BCAA utilizationStudies using 13C-labeled BCAAs have shown altered catabolic pathways, though the specific role of L-allo-isoleucine is still under investigation.

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines, as they retain many of the characteristics of their tissue of origin. Although direct tracing studies with L-ALLO-ISOLEUCINE (13C6) are not prominent in the literature, the formation of L-allo-isoleucine from L-isoleucine has been studied in primary cells.

For example, cultured human skin fibroblasts have been instrumental in demonstrating the conversion of L-isoleucine to L-allo-isoleucine. nih.gov When these cells are incubated with L-isoleucine, a time-dependent accumulation of L-allo-isoleucine in the culture medium is observed. nih.gov This system allows for the investigation of the kinetics of this conversion and the factors that may influence it at a cellular level.

Organoid and 3D culture systems are at the forefront of in vitro modeling, providing a cellular architecture that more closely mimics the in vivo environment. These models are increasingly being used for metabolic studies, including amino acid metabolism. While specific research utilizing L-ALLO-ISOLEUCINE (13C6) in organoids is yet to be widely published, the potential for such studies is significant.

These advanced culture systems could provide deeper insights into the tissue-specific metabolism of L-allo-isoleucine and its precursor, L-isoleucine. For example, intestinal organoids could be used to study the absorption and initial metabolism of dietary L-isoleucine and the subsequent formation of L-allo-isoleucine. Liver organoids could be employed to investigate its hepatic metabolism and detoxification pathways. The use of 13C labeled tracers in these systems would allow for a detailed analysis of metabolic fluxes in a more physiologically relevant context than traditional 2D cell culture.

In Vivo Animal Models for Systemic L-ALLO-ISOLEUCINE (13C6) Metabolism

In vivo animal models are indispensable for understanding the systemic metabolism of compounds, including their absorption, distribution, metabolism, and excretion (ADME).

Rodent models, such as mice and rats, are frequently used to study inborn errors of metabolism and other metabolic diseases where L-allo-isoleucine levels are perturbed. Studies in healthy subjects have shown that after oral administration of L-[1-13C]isoleucine, there is a gradual and minor accumulation of 13C-label in L-alloisoleucine, indicating its formation in vivo. nih.gov

In rodent models of obesity, such as the obese Zucker rat, elevated plasma levels of L-allo-isoleucine have been observed, suggesting impairments in the branched-chain keto acid dehydrogenase complex. nih.gov In contrast, diet-induced obese (DIO) rats did not show a significant change in L-allo-isoleucine levels, highlighting differences in the metabolic adaptations to obesity in different models. nih.gov These studies demonstrate the utility of rodent models in investigating the systemic dysregulation of BCAA metabolism and the resulting changes in L-allo-isoleucine levels.

Table 2: Findings from Rodent Models on L-allo-isoleucine Metabolism

Rodent ModelConditionKey Findings Related to L-allo-isoleucine
Healthy Sprague-Dawley RatsL-isoleucine loadingIncreased plasma levels of L-allo-isoleucine, demonstrating its in vivo formation from L-isoleucine.
Obese Zucker RatsGenetic ObesitySignificantly higher plasma L-allo-isoleucine levels compared to lean counterparts, indicating impaired BCAA catabolism. nih.gov
Diet-Induced Obese (DIO) RatsDiet-Induced ObesityNo significant elevation in plasma L-allo-isoleucine, suggesting compensatory mechanisms in BCAA metabolism. nih.gov

Non-mammalian models, particularly microorganisms, have been pivotal in elucidating the biosynthetic pathways of various amino acids, including L-allo-isoleucine. In certain bacteria, L-allo-isoleucine is a precursor for the synthesis of important natural products.

For example, in Streptomyces scopuliridis and Streptomyces drozdowiczii, enzyme pairs have been identified that are responsible for the conversion of L-isoleucine to L-allo-isoleucine. nih.gov Gene inactivation studies in these microorganisms have confirmed the essential role of these enzymes in the biosynthesis of L-allo-isoleucine-containing metabolites. nih.gov These microbial systems provide a powerful platform for discovering and characterizing the enzymes involved in L-allo-isoleucine metabolism, which can have broader implications for understanding its role in other organisms.

Microbiological Systems and L-ALLO-ISOLEUCINE (13C6) Metabolic Interplay

The non-proteinogenic amino acid L-allo-isoleucine is found in a variety of life forms, including bacteria, fungi, plants, and mammals. nih.gov Its presence and metabolism within microbiological systems, particularly in the context of the gut microbiome, are of significant interest for understanding metabolic pathways and host-microbe interactions. While direct tracer studies utilizing L-ALLO-ISOLEUCINE (13C6) are not extensively documented in publicly available research, the principles of stable isotope tracing and the known bacterial pathways involving L-allo-isoleucine provide a framework for its potential applications in metabolic research.

Stable isotope-resolved metabolomics (SIRM) is a powerful technique for tracking the flow of atoms through metabolic networks. nih.gov By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can trace the metabolic fate of the substrate and identify the resulting metabolites. This approach has been successfully used with other ¹³C-labeled compounds, like ¹³C-inulin and ¹³C₆-glucose, to investigate the metabolic functions of the gut microbiome and its communication with host organs. nih.gov These studies have provided valuable insights into nutrient preferences of microbes and the distribution of microbially-derived biochemicals in the host. nih.gov

Bacterial Metabolism Studies Using L-ALLO-ISOLEUCINE (13C6)

The biosynthesis of L-allo-isoleucine from its diastereomer, L-isoleucine, has been characterized in bacteria, particularly in species of Streptomyces. This conversion is a key step in the production of certain natural products. Research has identified two pairs of enzymes responsible for this transformation. In Streptomyces scopuliridis, the enzymes DsaD, a pyridoxal 5'-phosphate (PLP)-linked aminotransferase, and DsaE, an isomerase, work together to produce L-allo-isoleucine. nih.gov Similarly, in Streptomyces drozdowiczii, the enzymes MfnO and MfnH catalyze this reaction. nih.gov

In vitro biochemical assays have demonstrated that these enzyme pairs catalyze a bidirectional reaction, meaning they can convert L-isoleucine to L-allo-isoleucine and vice versa. nih.gov Gene inactivation studies have confirmed the importance of these enzyme pairs in the biosynthesis of L-allo-isoleucine-containing metabolites. nih.gov The inactivation of the aminotransferase genes led to a significant decrease in the production of these metabolites, while the inactivation of the isomerase genes completely halted their production. nih.gov

The table below summarizes the key enzymes involved in the bacterial biosynthesis of L-allo-isoleucine from L-isoleucine.

Bacterial SpeciesAminotransferaseIsomeraseNatural Product Pathway
Streptomyces scopuliridisDsaDDsaEDesotamide (B65381)
Streptomyces drozdowicziiMfnOMfnHMarformycin

This table outlines the enzyme pairs identified in different Streptomyces species that are responsible for the conversion of L-isoleucine to L-allo-isoleucine.

The established biosynthetic pathway from L-isoleucine to L-allo-isoleucine in bacteria provides a clear basis for the potential use of L-ALLO-ISOLEUCINE (13C6) as a tracer. By introducing this labeled compound to bacterial cultures, researchers could investigate the reverse reaction, tracing the conversion of L-allo-isoleucine back to L-isoleucine and its subsequent incorporation into various metabolic pathways. This could help to elucidate the regulation and dynamics of this equilibrium under different physiological conditions.

Host-Microbiota Metabolic Interactions Explored with L-ALLO-ISOLEUCINE (13C6) Tracers

The gut microbiota plays a crucial role in the metabolism of amino acids, which has systemic effects on the host. nih.gov While specific studies using L-ALLO-ISOLEUCINE (13C6) to probe these interactions are not prominent in the literature, the foundational knowledge of microbial amino acid metabolism and the application of stable isotope tracing with other compounds offer a clear path for future research.

Studies using ¹³C-labeled dietary fibers have demonstrated that the gut microbiome can synthesize various metabolites, including amino acids, which are then absorbed by the host. nih.gov This highlights the intricate metabolic connections between the gut microbiota and host organs. nih.gov The use of a L-ALLO-ISOLEUCINE (13C6) tracer could specifically illuminate the role of the gut microbiota in the metabolism of this non-proteinogenic amino acid and its potential influence on the host's amino acid pool.

For instance, introducing L-ALLO-ISOLEUCINE (13C6) into an in vivo model would allow researchers to track its fate. It could be taken up by gut bacteria and either converted to ¹³C-labeled L-isoleucine, which could then be used for protein synthesis by the microbiota or absorbed by the host, or it could be metabolized through other pathways. Any ¹³C-labeled metabolites detected in the host's circulation or tissues would provide direct evidence of the metabolic interplay between the host and its microbiota concerning L-allo-isoleucine.

The table below presents a hypothetical experimental design for a tracer study using L-ALLO-ISOLEUCINE (13C6) to investigate host-microbiota metabolic interactions.

Experimental StepDescriptionPotential Findings
Administration Oral gavage of L-ALLO-ISOLEUCINE (13C6) to a model organism (e.g., mouse).-
Sample Collection Collection of fecal samples, blood plasma, and various tissues (e.g., liver, muscle) at different time points.-
Metabolite Extraction and Analysis Extraction of metabolites from samples and analysis using mass spectrometry to detect ¹³C-labeled compounds.-
Data Interpretation Identification of ¹³C-labeled metabolites and their distribution across different biological compartments.- Tracing the conversion of L-allo-isoleucine to L-isoleucine by the gut microbiota.- Quantifying the absorption of microbially-modified isoleucine by the host.- Identifying novel metabolic pathways for L-allo-isoleucine within the gut microbiome.

This table illustrates a potential experimental workflow for utilizing L-ALLO-ISOLEUCINE (13C6) as a tracer to study the metabolic interactions between the gut microbiota and the host.

L Allo Isoleucine 13c6 in the Study of Cellular States and Biological Processes

Metabolic Reprogramming in Disease Models Utilizing L-ALLO-ISOLEUCINE (13C6)

Stable isotope tracing with molecules like L-allo-isoleucine (13C6) is fundamental to understanding how metabolic pathways are rewired in various pathological conditions. By following the journey of the 13C-labeled carbon atoms through metabolic networks, researchers can quantify the activity of specific enzymes and pathways, revealing critical adaptations that drive disease progression.

L-allo-isoleucine is a pathognomonic marker for Maple Syrup Urine Disease (MSUD), an autosomal recessive disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKD) complex. nutricialearningcenter.comscielo.br This enzymatic defect impairs the metabolism of the BCAAs: leucine (B10760876), isoleucine, and valine, leading to their accumulation and the accumulation of their corresponding branched-chain α-ketoacids (BCKAs). nih.gov

In MSUD, L-isoleucine is reversibly transaminated to its keto-acid, α-keto-β-methylvalerate. Due to the BCKD block, this keto-acid accumulates and can be converted to L-allo-isoleucine, a diastereomer of L-isoleucine. nih.govnih.gov The presence of L-allo-isoleucine in plasma, which is typically undetectable or present at very low levels in healthy individuals, is a highly specific and sensitive diagnostic indicator for all forms of MSUD. nutricialearningcenter.comsemanticscholar.org Studies using stable isotopes, such as L-[1-13C]isoleucine, have been instrumental in confirming that L-allo-isoleucine is formed in vivo through the retransamination of the keto-acid intermediate. nih.gov These tracer studies demonstrate a rapid equilibrium between plasma isoleucine and alloisoleucine in MSUD patients. nih.gov

Research has shown that the plasma L-allo-isoleucine to L-isoleucine ratio correlates inversely with the residual activity of the BCKD enzyme, making it a valuable in vivo parameter for assessing the severity of the metabolic defect in MSUD patients. nih.gov The use of 13C-labeled tracers allows for the dynamic measurement of BCAA turnover and oxidation, revealing that in MSUD, the primary route for BCAA disposal is protein synthesis, as their oxidative catabolism is severely hampered. nih.gov

Table 1: Key Research Findings on L-allo-isoleucine in MSUD

Research FocusKey FindingSignificanceReference(s)
Diagnostic Marker Plasma L-allo-isoleucine concentration >5 µmol/L is a highly specific and sensitive marker for all forms of MSUD.Provides a definitive diagnostic tool, distinguishing MSUD from other metabolic disorders. nutricialearningcenter.comsemanticscholar.org
Formation Mechanism Isotope tracer studies confirm L-allo-isoleucine is formed via the keto-enol tautomerization and retransamination of α-keto-β-methylvalerate, a byproduct of L-isoleucine.Elucidates the biochemical origin of the pathognomonic marker. nih.govnih.gov
Severity Correlation The plasma ratio of L-allo-isoleucine to L-isoleucine inversely correlates with residual BCKD enzyme activity.Allows for in vivo assessment of the metabolic severity of the disease. nih.gov
Metabolic Fate In MSUD, the main disposal route for BCAAs is protein synthesis, with oxidation being significantly reduced.Highlights the metabolic consequences of the enzyme deficiency and informs dietary management strategies. nih.gov

Beyond MSUD, understanding isoleucine metabolism is crucial for diagnosing other inborn errors of metabolism. Deficiencies in enzymes downstream of the BCKD complex in the isoleucine degradation pathway lead to distinct metabolic disorders. nih.gov These include:

β-ketothiolase (β-KT) deficiency: Presents with episodic ketoacidosis. nih.gov

Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency: A recently identified defect with primarily neurological manifestations. nih.gov

2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: Another defect with neurological symptoms. nih.gov

In these conditions, unlike MSUD, the accumulation of L-allo-isoleucine is not a characteristic feature. Instead, specific acylcarnitines and organic acids accumulate. nih.gov The use of 13C-labeled isoleucine tracers, such as L-isoleucine-13C6, can help delineate the precise metabolic blocks in these pathways by tracking the labeled carbons through the subsequent steps of isoleucine catabolism. caymanchem.com This allows for a differential diagnosis and a deeper understanding of the pathophysiology of these rare disorders.

While direct studies using L-allo-isoleucine (13C6) in inflammatory states are not prominent in the provided search results, the role of BCAA metabolism in immunity is an active area of research. BCAAs, including isoleucine, are known to have roles in immune function. caymanchem.com Metabolic reprogramming is a hallmark of immune cell activation and inflammatory responses. Isotope tracers are essential tools for dissecting these metabolic shifts. By using 13C-labeled BCAA tracers, researchers can investigate how inflammatory conditions alter BCAA catabolism and utilization in immune cells, potentially identifying new therapeutic targets.

L-ALLO-ISOLEUCINE (13C6) in Elucidating Mechanisms of Nutrient Sensing and Signaling

Branched-chain amino acids are not only building blocks for proteins but also critical signaling molecules that regulate cell growth and metabolism, primarily through the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway. nih.gov The mTORC1 kinase functions as a central cellular nutrient sensor; when amino acids are abundant, mTORC1 is activated, promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes like autophagy. nih.govyoutube.com

Both leucine and isoleucine have been shown to independently regulate mTORC1 signaling. nih.govresearchgate.net Studies in bovine mammary cells demonstrated that the omission of either L-isoleucine or L-leucine from culture media significantly reduced the phosphorylation of mTOR and its downstream targets, such as S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6). nih.govresearchgate.net Conversely, the re-addition of L-isoleucine to amino acid-depleted media was sufficient to increase the phosphorylation of mTOR, S6K1, and rpS6, indicating its direct role in activating the pathway. nih.gov

Using 13C-labeled tracers like L-allo-isoleucine (13C6) or its precursor L-isoleucine (13C6) allows researchers to trace the uptake and intracellular fate of these amino acids, linking their metabolic processing to the activation of signaling cascades like mTORC1. This helps to unravel how cells sense the availability of specific amino acids to make critical decisions about growth and proliferation.

Bioenergetic Research and Mitochondrial Function Assessment with L-ALLO-ISOLEUCINE (13C6)

Mitochondria are the powerhouses of the cell and central hubs for metabolism, including the catabolism of BCAAs. The breakdown of isoleucine is both glucogenic (producing succinyl-CoA, a tricarboxylic acid (TCA) cycle intermediate) and ketogenic (producing acetyl-CoA). nih.govnih.gov This dual role makes isoleucine metabolism critical for maintaining mitochondrial bioenergetics.

In conditions of metabolic stress, such as hyperammonemia, mitochondrial function can be impaired. One study showed that hyperammonemia leads to mitochondrial oxidative dysfunction in muscle cells. nih.gov L-isoleucine was found to reverse this dysfunction by restoring maximal respiratory capacity and the function of electron transport chain complexes I, II, and III. nih.gov This restorative effect is attributed to isoleucine's ability to provide both acetyl-CoA for oxidation and succinyl-CoA for anaplerosis, replenishing TCA cycle intermediates. nih.gov

The use of L-isoleucine (13C6) as a tracer in such studies can precisely map the contribution of isoleucine's carbon skeleton to the TCA cycle and energy production. By measuring the incorporation of 13C into TCA cycle intermediates and related metabolites, researchers can quantify the anaplerotic and oxidative fluxes supported by isoleucine, providing a detailed picture of its role in sustaining mitochondrial function under various physiological and pathological conditions.

Protein Turnover and Synthesis Research with L-ALLO-ISOLEUCINE (13C6)

The balance between protein synthesis and degradation, known as protein turnover, is a fundamental biological process regulated by nutrient availability, particularly essential amino acids. L-isoleucine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet for protein synthesis. medchemexpress.com

Stable isotope-labeled amino acids are the gold standard for measuring protein synthesis rates. Studies have shown a direct link between the availability of BCAAs and the rate of protein synthesis. In bovine mammary cells, the fractional protein synthesis rate (FSR) declined significantly when L-isoleucine or L-leucine was depleted from the culture media. nih.gov The FSR was positively correlated with the phosphorylation state of mTOR, underscoring the connection between nutrient sensing and protein synthesis machinery. nih.govresearchgate.net

By incorporating L-allo-isoleucine (13C6) or L-isoleucine (13C6) into cellular or in vivo models, scientists can directly measure the rate at which this labeled amino acid is incorporated into newly synthesized proteins. This provides a dynamic and quantitative assessment of protein synthesis, allowing for detailed investigations into how various stimuli, diseases, or nutritional states affect protein turnover.

Challenges and Future Directions in L Allo Isoleucine 13c6 Tracer Research

Limitations of Current L-ALLO-ISOLEUCINE (13C6) Tracing Methodologies

The successful implementation of L-allo-isoleucine (13C6) as a metabolic tracer is faced with several methodological limitations that need to be addressed for its widespread adoption.

Designing experiments with L-allo-isoleucine (13C6) requires careful consideration of its metabolic pathways, which are not as well-defined as those for canonical amino acids. A significant challenge lies in the stereochemical complexity of isoleucine and its isomers. L-allo-isoleucine is a diastereomer of L-isoleucine, and their metabolic pathways can be interconnected. This necessitates experimental designs that can distinguish the metabolic fates of these two isomers.

Another layer of complexity arises in biological systems where L-allo-isoleucine may be present endogenously, albeit at low levels. This requires sensitive analytical methods to differentiate the tracer from the endogenous pool. Furthermore, the selection of appropriate biological models and the duration of labeling studies with L-allo-isoleucine (13C6) need to be empirically determined to ensure that isotopic steady-state is achieved, which is crucial for accurate metabolic flux analysis.

Illustrative Experimental Design Considerations for L-ALLO-ISOLEUCINE (13C6) Tracer Studies

Consideration Challenge Potential Solution
Stereoisomer Specificity Differentiating the metabolic flux of L-allo-isoleucine from L-isoleucine. High-resolution chromatography, stereospecific enzymatic assays.
Endogenous Pool Low but present levels of unlabeled L-allo-isoleucine can dilute the tracer. Highly sensitive mass spectrometry to accurately measure the labeled fraction.
Metabolic Network Limited knowledge of all enzymes and pathways that utilize L-allo-isoleucine. Preliminary studies to map the metabolic fate of the tracer.
Isotopic Steady State Determining the time required to reach isotopic equilibrium for accurate flux calculations. Time-course experiments to monitor the incorporation of the label over time.

This table presents hypothetical challenges and solutions in designing experiments with L-allo-isoleucine (13C6), as specific research on its use as a tracer is limited.

The accurate quantification of L-allo-isoleucine (13C6) and its downstream metabolites is a critical analytical challenge. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for such analyses. otsuka.co.jp A key difficulty is the chromatographic separation of L-allo-isoleucine from its stereoisomer L-isoleucine, as they often have very similar retention times.

High-resolution mass spectrometry is essential to distinguish the 13C-labeled isotopologues of L-allo-isoleucine from the naturally occurring isotopes of other co-eluting compounds. The sensitivity of the analytical method is also paramount, especially when tracing the incorporation of the label into low-abundance metabolites.

Potential Analytical Hurdles in L-ALLO-ISOLEUCINE (13C6) Metabolomics

Analytical Challenge Required Capability Rationale
Isomer Separation Advanced chromatographic techniques (e.g., chiral chromatography). To physically separate L-allo-isoleucine from L-isoleucine for accurate quantification.
Isotopologue Resolution High-resolution mass spectrometry. To distinguish between different 13C-labeled forms of metabolites.
Detection of Low-Abundance Metabolites High-sensitivity detectors and optimized sample preparation. To trace the metabolic fate of the labeled carbon into minor metabolic pathways.

This table outlines potential analytical challenges for L-allo-isoleucine (13C6) metabolomics based on general principles of tracer studies, pending specific experimental data.

Advances in Computational Modeling for L-ALLO-ISOLEUCINE (13C6) Data

Computational modeling is indispensable for interpreting the complex datasets generated from stable isotope tracer studies. For L-allo-isoleucine (13C6), with its less-charted metabolic landscape, the role of computational approaches is even more critical.

A systems-level understanding of the metabolic impact of L-allo-isoleucine requires the integration of fluxomics data with other omics datasets, such as genomics, transcriptomics, and proteomics. This multi-omics approach can provide a more holistic view of how the introduction of the L-allo-isoleucine (13C6) tracer perturbs the biological system at multiple levels.

For instance, transcriptomic data can reveal changes in the expression of genes encoding enzymes that may be involved in L-allo-isoleucine metabolism. Proteomic data can confirm whether these changes in gene expression translate to altered protein levels. Integrating these datasets with the flux data from L-allo-isoleucine (13C6) tracing can help to build more comprehensive and predictive models of cellular metabolism.

The unique metabolic pathways of L-allo-isoleucine may necessitate the development of novel algorithms for metabolic flux analysis (MFA). Standard MFA models are typically built around well-established central carbon metabolism. The inclusion of L-allo-isoleucine metabolism would require expanding these models to include the specific enzymatic reactions and transport processes it undergoes.

These algorithms would need to account for the stereospecificity of the enzymes involved and the potential for interconversion with other isomers. The development of such algorithms will be crucial for accurately calculating metabolic fluxes and gaining meaningful insights from L-allo-isoleucine (13C6) tracer experiments.

Emerging Applications of L-ALLO-ISOLEUCINE (13C6) in Systems Biology Research

While still in a nascent stage, the use of L-allo-isoleucine (13C6) as a tracer holds potential for several areas of systems biology research. Given that L-allo-isoleucine is a known biomarker for certain inborn errors of metabolism, such as maple syrup urine disease, a 13C-labeled version could be a valuable tool for studying the pathophysiology of such conditions in a dynamic way.

Furthermore, as a non-canonical amino acid, L-allo-isoleucine (13C6) could be used to probe the promiscuity of enzymes and transporters, providing insights into the plasticity of metabolic networks. Its application could also extend to the study of microbial metabolism, where unique amino acid pathways are more common. The future development and application of L-allo-isoleucine (13C6) as a metabolic tracer will undoubtedly open new avenues for understanding complex biological systems.

Prospective Avenues for L-ALLO-ISOLEUCINE (13C6) in Fundamental Biological Discovery

The use of stable isotope-labeled compounds has revolutionized the study of biological systems, and L-allo-isoleucine (13C6) stands as a promising, albeit currently underutilized, tracer for fundamental biological discovery. Its unique properties as a stereoisomer of L-isoleucine open up novel avenues for investigating specific metabolic pathways, protein dynamics, and cellular signaling processes with high precision.

One of the primary prospective applications of L-allo-isoleucine (13C6) lies in the detailed elucidation of branched-chain amino acid (BCAA) metabolism. While the metabolism of L-isoleucine is well-studied, the precise metabolic fate and influence of L-allo-isoleucine are less clear. nih.govresearchgate.net The introduction of L-allo-isoleucine (13C6) as a tracer would allow researchers to track its uptake, conversion, and incorporation into various biomolecules, providing a clearer picture of its role in cellular physiology and pathology. For instance, in conditions like maple syrup urine disease, where L-allo-isoleucine accumulates, a 13C6-labeled tracer could help in understanding the kinetics of its formation and its effects on other metabolic pathways. nih.govresearchgate.net

Furthermore, L-allo-isoleucine (13C6) could serve as a valuable tool in the field of proteomics and protein structure analysis. The incorporation of labeled amino acids is a cornerstone of nuclear magnetic resonance (NMR) studies for determining protein structure and dynamics. mpg.denih.gov The subtle structural difference between L-isoleucine and L-allo-isoleucine could be exploited to probe specific interactions within protein hydrophobic cores. nih.gov By selectively introducing L-allo-isoleucine (13C6), researchers could gain unique insights into protein folding, stability, and function.

Another significant area of potential is in the study of cellular signaling. Amino acids are increasingly recognized as signaling molecules that regulate key cellular processes such as cell growth and autophagy, often through pathways like mTOR. While the signaling roles of major amino acids like leucine (B10760876) are well-established, the specific signaling functions of less common isomers like L-allo-isoleucine are largely unknown. L-allo-isoleucine (13C6) could be employed to investigate if and how this molecule interacts with cellular sensing and signaling machinery, potentially revealing new regulatory mechanisms.

The biosynthesis of natural products is yet another promising field for the application of L-allo-isoleucine (13C6). The nonproteinogenic amino acid L-allo-isoleucine is a component of various natural products with medicinal potential. researchgate.netnih.gov Understanding the enzymatic machinery responsible for its synthesis from L-isoleucine is an active area of research. researchgate.netnih.govfao.org L-allo-isoleucine (13C6) could be used in precursor-directed biosynthesis studies to generate novel analogs of these natural products, potentially with enhanced therapeutic properties.

Finally, metabolic flux analysis (MFA) stands to benefit from the availability of L-allo-isoleucine (13C6). nih.govnih.gov MFA is a powerful technique for quantifying the rates of metabolic reactions. nih.govnih.gov By introducing a specifically labeled substrate like L-allo-isoleucine (13C6), researchers can trace the flow of carbon atoms through the metabolic network, providing a detailed and dynamic view of cellular metabolism. This could be particularly insightful in studying diseases with altered BCAA metabolism.

The following tables summarize potential research applications and the type of information that could be gleaned from using L-allo-isoleucine (13C6) as a tracer.

Table 1: Prospective Research Applications of L-allo-isoleucine (13C6) in Fundamental Biological Discovery

Research AreaSpecific ApplicationPotential Insights
Metabolic Pathway Elucidation Tracing the metabolic fate of L-allo-isoleucine in healthy and diseased states.- Quantification of conversion rates to other metabolites.- Identification of novel metabolic pathways involving L-allo-isoleucine.- Understanding the pathophysiology of diseases with BCAA accumulation. nih.govresearchgate.net
Proteomics and Protein Dynamics Selective incorporation into proteins for structural analysis by NMR.- Probing specific hydrophobic interactions within proteins.- Insights into protein folding, misfolding, and stability.- Characterization of enzyme active sites. mpg.denih.gov
Cellular Signaling Investigating the role of L-allo-isoleucine as a signaling molecule.- Identification of receptors and transporters for L-allo-isoleucine.- Elucidation of its impact on key signaling pathways like mTOR.- Discovery of novel metabolic regulatory mechanisms.
Natural Product Biosynthesis Use as a precursor in microbial fermentation to produce novel compounds.- Generation of new analogs of bioactive natural products.- Probing the substrate specificity of biosynthetic enzymes. researchgate.netnih.gov
Metabolic Flux Analysis (MFA) Quantifying fluxes through BCAA metabolic pathways.- Detailed mapping of carbon flow in central carbon metabolism.- Identifying metabolic bottlenecks in genetic disorders.- Assessing the metabolic response to therapeutic interventions. nih.govnih.gov

Table 2: Detailed Research Findings from Related L-Isoleucine Tracer Studies

Study FocusLabeled Compound UsedKey FindingsReference
Formation of L-alloisoleucine in vivo L-[1-13C]isoleucineL-alloisoleucine is formed via retransamination of 3-methyl-2-oxopentanoate, an immediate byproduct of L-isoleucine transamination. The 13C label accumulated gradually and in minor amounts in L-alloisoleucine compared to L-isoleucine and its keto-acid. nih.govresearchgate.net
Biosynthesis of L-allo-Isoleucine Not a tracer study, but identified enzymesTwo enzyme pairs, DsaD/DsaE and MfnO/MfnH, are responsible for the biosynthesis of L-allo-Ile from L-isoleucine in certain bacteria. These enzymes catalyze a bidirectional reaction. researchgate.netnih.gov
Protein Structure and Dynamics Selectively 13C labeled isoleucine precursorsSpecific 13C labeling of isoleucine methyl groups facilitates the collection of distance restraints for protein solid-state NMR studies and allows for the study of protein side-chain interactions and dynamics. mpg.denih.gov
Metabolic Flux Analysis Various 13C labeled glucose and glutamine tracersThe choice of isotopic tracer significantly determines the precision of metabolic flux estimations in mammalian cells. Specific tracers are optimal for analyzing individual pathways like glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov

These prospective avenues highlight the untapped potential of L-allo-isoleucine (13C6) as a sophisticated tool for advancing our understanding of fundamental biological processes. Its application promises to yield novel insights into metabolism, protein science, and cellular regulation.

Q & A

Basic Research Questions

Q. How can L-ALLO-ISOLEUCINE (13C6) be distinguished from its isomers (L-leucine and L-isoleucine) using mass spectrometry?

  • Methodological Answer : Collision-induced dissociation tandem mass spectrometry (CID MS/MS) at varying collision energies can differentiate these isomers. L-ALLO-ISOLEUCINE (13C6) exhibits unique fragmentation patterns compared to L-leucine and L-isoleucine due to its distinct stereochemistry. For example, specific fragment ions (e.g., m/z ratios) and sequential dissociation pathways can be computationally modeled to rationalize observed spectral differences. Experimental protocols should include energy-resolved MS/MS to capture both spontaneous and sequential fragmentation .

Q. What are the best practices for synthesizing and characterizing 13C6-labeled L-ALLO-ISOLEUCINE?

  • Methodological Answer : Synthesis typically involves incorporating 13C6-labeled precursors during microbial or enzymatic amino acid production. Post-synthesis, purity and isotopic enrichment must be validated using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). For characterization, ensure baseline separation of the compound from unlabeled or isomeric contaminants via high-resolution chromatography. Isotopic enrichment (e.g., 97-99% 13C6) should be quantified using mass isotopomer distribution (MID) analysis .

Q. How can stable isotope-labeled amino acids like L-ALLO-ISOLEUCINE (13C6) be integrated into cell culture systems?

  • Methodological Answer : Adapt the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) protocol. Replace natural L-ALLO-ISOLEUCINE in the growth medium with the 13C6-labeled variant. Monitor cell viability and doubling times to confirm no adverse effects. Complete isotopic incorporation typically occurs after 5-7 cell doublings. Post-harvest, mix labeled and unlabeled protein populations for comparative proteomic or metabolic analyses .

Advanced Research Questions

Q. How should a metabolic flux analysis (MFA) study using 13C6-L-ALLO-ISOLEUCINE be designed to trace branched-chain amino acid (BCAA) metabolism?

  • Methodological Answer : Use isotopomer spectral analysis (ISA) with 13C6-L-ALLO-ISOLEUCINE administered in vivo or in cell culture. Track label incorporation into downstream metabolites (e.g., ketone bodies, acetyl-CoA) via gas chromatography-mass spectrometry (GC-MS) or ion chromatography-MS. Pair this with kinetic modeling to quantify flux rates through pathways like the citric acid cycle. Control for isotopic dilution by measuring intracellular pool sizes of unlabeled metabolites .

Q. What computational and experimental strategies resolve discrepancies in fragmentation data between L-ALLO-ISOLEUCINE (13C6) and its isomers?

  • Methodological Answer : Combine energy-resolved CID MS/MS with density functional theory (DFT) calculations to map fragmentation pathways. For example, computational modeling can predict bond dissociation energies and transition states, explaining why certain fragment ions (e.g., m/z 86 for L-ALLO-ISOLEUCINE) dominate at specific collision energies. Validate predictions by comparing theoretical and experimental spectra across multiple instrument platforms .

Q. How can researchers ensure reproducibility in studies using 13C6-L-ALLO-ISOLEUCINE, particularly in metabolic tracer experiments?

  • Methodological Answer : Standardize protocols for isotopic purity validation, tracer administration (dose and duration), and sample processing. Use internal standards (e.g., deuterated analogs) to correct for matrix effects in MS. Employ statistical frameworks like ANOVA with post hoc tests (e.g., Student-Newman-Keuls) to assess significance of label incorporation differences. Report data using MID or fractional enrichment metrics to enable cross-study comparisons .

Q. What are the challenges in quantifying direct vs. indirect metabolic contributions of 13C6-L-ALLO-ISOLEUCINE in vivo?

  • Methodological Answer : Use dual-tracer designs with complementary isotopes (e.g., 13C6 and 2H) to distinguish pathways. For example, 13C6-L-ALLO-ISOLEUCINE can trace carbon flux into gluconeogenesis, while 2H labels track nitrogen metabolism. Analyze time-course samples via LC-MS/MS and apply compartmental modeling to deconvolute direct (e.g., enzymatic conversion) and indirect (e.g., microbial gut metabolism) contributions .

Methodological Frameworks

  • Experimental Design : Follow FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) to formulate hypotheses. For tracer studies, define primary outcomes (e.g., isotopic enrichment thresholds) and controls (e.g., unlabeled cohorts) .
  • Data Analysis : Use tools like Skyline or XCMS for MS data processing. For flux analysis, leverage software such as INCA or Isotopolomer .
  • Validation : Replicate experiments across biological and technical replicates. Cross-validate findings with orthogonal techniques (e.g., NMR for MS-ambiguous results) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.